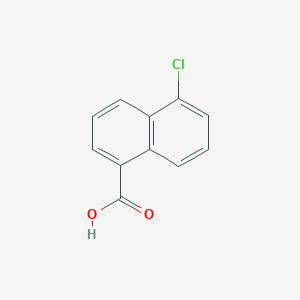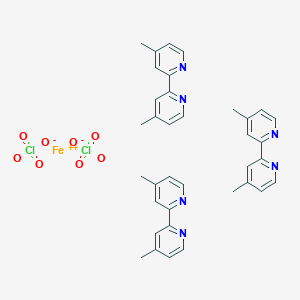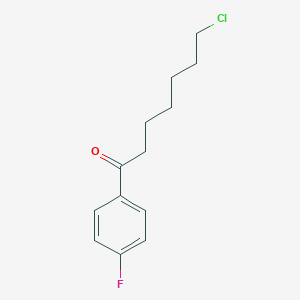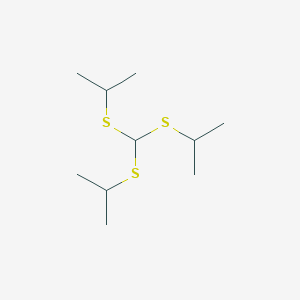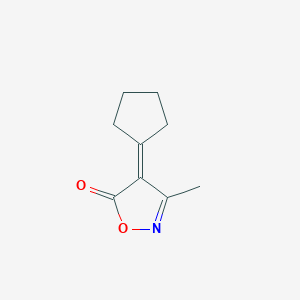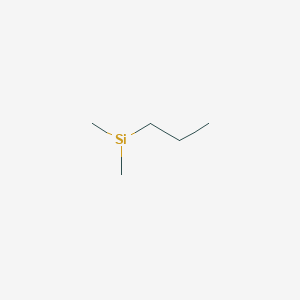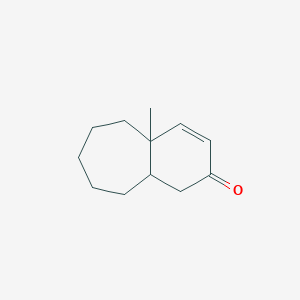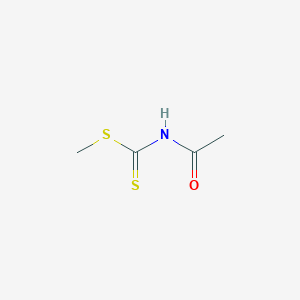
Carbamodithioic acid, acetyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, acetyl-, methyl ester, commonly known as methyl acetyl carbamate, is a chemical compound with the molecular formula C4H7NO2S. It is a colorless liquid that is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, acetyl-, methyl ester is not fully understood. However, it is believed that it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system.
Efectos Bioquímicos Y Fisiológicos
Carbamodithioic acid, acetyl-, methyl ester has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress and induce apoptosis in various cell lines. It has also been shown to cause DNA damage and inhibit DNA repair mechanisms. Additionally, it has been shown to cause neurotoxicity and reproductive toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamodithioic acid, acetyl-, methyl ester has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, it has some limitations. It is highly toxic and must be handled with care. It is also difficult to handle due to its low boiling point and high vapor pressure.
Direcciones Futuras
There are several future directions for the use of carbamodithioic acid, acetyl-, methyl ester in scientific research. One area of interest is in the study of its potential as an anticancer agent. It has been shown to have cytotoxic effects on various cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is in the development of new carbamate pesticides that are more effective and less toxic to the environment. Additionally, further research is needed to better understand the mechanism of action of carbamodithioic acid, acetyl-, methyl ester and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, carbamodithioic acid, acetyl-, methyl ester is a versatile chemical compound that has many scientific research applications. Its unique properties make it useful in the synthesis of pharmaceuticals, pesticides, and herbicides, as well as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. While it has several advantages for use in lab experiments, it also has limitations due to its toxicity and difficult handling. Further research is needed to explore its potential as an anticancer agent and its mechanism of action in various diseases.
Métodos De Síntesis
The synthesis of carbamodithioic acid, acetyl-, methyl ester can be achieved through the reaction of acetyl isocyanate with sodium methanethiolate. The reaction takes place in anhydrous conditions and yields methyl acetyl carbamate as the final product. The reaction is shown below:
CH3C(O)NCO + NaSCH3 → CH3C(O)NHCOSCH3 + NaCl
Aplicaciones Científicas De Investigación
Carbamodithioic acid, acetyl-, methyl ester is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, pesticides, and herbicides. It is also used as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. Additionally, it is used as a reference standard in the analysis of carbamate pesticides in environmental samples.
Propiedades
Número CAS |
16696-88-1 |
|---|---|
Nombre del producto |
Carbamodithioic acid, acetyl-, methyl ester |
Fórmula molecular |
C4H7NOS2 |
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
methyl N-acetylcarbamodithioate |
InChI |
InChI=1S/C4H7NOS2/c1-3(6)5-4(7)8-2/h1-2H3,(H,5,6,7) |
Clave InChI |
UTLWSCJXMNFHFX-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)N=C(S)SC |
SMILES |
CC(=O)NC(=S)SC |
SMILES canónico |
CC(=O)NC(=S)SC |
Sinónimos |
Acetyldithiocarbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






